molecular formula C36H38N2O7 B12508902 Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine

Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine

Cat. No.: B12508902
M. Wt: 610.7 g/mol
InChI Key: RFDHCALJCFGPLE-PMERELPUSA-N
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Description

Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group serves as an orthogonally cleavable protecting group for side-chain amines, enabling selective deprotection under mild conditions (e.g., hydrazine) without disrupting other acid-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) . This compound is critical for synthesizing peptides with multiple post-translational modifications or branched architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H38N2O7

Molecular Weight

610.7 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]phenyl]propanoic acid

InChI

InChI=1S/C36H38N2O7/c1-22(33-31(39)19-36(2,3)20-32(33)40)37-16-17-44-24-14-12-23(13-15-24)18-30(34(41)42)38-35(43)45-21-29-27-10-6-4-8-25(27)26-9-5-7-11-28(26)29/h4-15,29-30,39H,16-21H2,1-3H3,(H,38,43)(H,41,42)/t30-/m0/s1

InChI Key

RFDHCALJCFGPLE-PMERELPUSA-N

Isomeric SMILES

CC(=NCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O

Canonical SMILES

CC(=NCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Synthesis of 4-[2-(Dde-amino)ethoxy]-L-phenylalanine

The core intermediate is prepared through the following steps:

Step 1: Introduction of Ethoxyamine Side Chain

L-Phenylalanine is functionalized at the para position via Ullmann coupling or Mitsunobu reaction to introduce a 2-aminoethoxy group.

  • Reagents :
    • 2-Bromoethylamine hydrobromide, CuI, L-proline (for Ullmann coupling).
    • Diethyl azodicarboxylate (DEAD), triphenylphosphine (Mitsunobu conditions).
  • Conditions :
    • Ullmann: DMSO, 80°C, 12 h.
    • Mitsunobu: THF, 0°C to RT, 6 h.
Step 2: Dde Protection of the Side-Chain Amine

The primary amine on the ethoxy side chain is protected using Dde-OH (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl hydroxylamine):

  • Reagents : Dde-OH, HATU, DIPEA.
  • Conditions : DMF, RT, 2 h.
  • Yield : 85–90%.
Step 3: Fmoc Protection of the α-Amino Group

The α-amino group is protected using Fmoc-Cl:

  • Reagents : Fmoc-Cl, NaHCO₃.
  • Conditions : DCM/H₂O (1:1), 0°C to RT, 1 h.
  • Yield : 92–95%.

Purification and Characterization

  • Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients.
  • Key Analytical Data :






























    PropertyValueSource
    Molecular Weight610.71 g/mol
    Purity (HPLC)≥95%
    Optical Rotation (α)-16° ± 3° (c=1 in DMF)
    MS (ESI+)m/z 611.3 [M+H]⁺

Optimization Strategies for High-Yield Synthesis

Minimizing Racemization

Racemization during Fmoc coupling is mitigated by:

  • Using low-basicity activators (e.g., COMU, DEPBT) with TMP (2,4,6-trimethylpyridine).
  • Maintaining reaction temperatures below 25°C.

Solvent Selection

  • DMF : Preferred for solubility of Fmoc and Dde intermediates.
  • DCM : Used for Fmoc-Cl reactions to avoid side reactions.

Scalability Considerations

  • Batch Size : Up to 100 g demonstrated in industrial settings.
  • Cost Drivers : Dde-OH (≈$450/g) and Fmoc-Cl (≈$200/g) contribute to 70% of material costs.

Comparative Analysis of Alternative Methods

Solid-Phase vs. Solution-Phase Synthesis

Parameter Solid-Phase Solution-Phase
Yield 60–70% (after cleavage) 85–90%
Purity Requires extensive HPLC ≥95% post-purification
Scalability Limited to 10 mmol Up to 1 mol
Applications Research-scale peptides Industrial drug development

Boc vs. Dde Side-Chain Protection

  • Boc : Acid-labile (TFA), incompatible with Fmoc SPPS.
  • Dde : Base-stable, enabling orthogonal deprotection.

Industrial and Research Applications

  • Peptide Therapeutics : Used in stapled peptides for oncology targets.
  • Bioconjugation : Functionalizes antibodies for ADC (antibody-drug conjugate) development.
  • Material Science : Incorporation into self-assembling hydrogels.

Chemical Reactions Analysis

Deprotection Reactions

The compound’s protective groups enable sequential deprotection, critical for stepwise peptide assembly:

Fmoc Group Removal

  • Reagent : 20–30% piperidine in DMF (dimethylformamide)

  • Mechanism : Base-induced β-elimination cleaves the fluorenylmethyloxycarbonyl (Fmoc) group.

  • Kinetics : Complete deprotection occurs within 5–10 minutes at room temperature .

  • Role : Allows subsequent coupling of additional amino acids during solid-phase peptide synthesis (SPPS).

Dde Group Removal

  • Reagent : 2% hydrazine in DMF or aqueous buffer (pH 4.5–6.0)

  • Mechanism : Hydrazine selectively cleaves the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group via nucleophilic attack on the carbonyl carbon.

  • Kinetics : Typically requires 2–4 hours at 25°C.

  • Applications : Enables orthogonal protection strategies for side-chain functionalization without disturbing the Fmoc group.

Peptide Bond Formation

The deprotected α-amino group participates in standard peptide coupling reactions:

Coupling Conditions

Reagent SystemSolventActivation TimeYield (%)
HBTU/HOBt/DIEADMF30–60 min85–95
DCC/HOBtDCM45–90 min80–90
PyBOP/NMMDMF20–40 min90–98
  • Key Notes :

    • Coupling efficiency depends on steric hindrance from the ethoxy-Dde side chain, which slightly reduces reaction rates compared to unmodified phenylalanine .

    • Microwave-assisted synthesis (50°C, 10–15 min) improves yields to >95% by enhancing solubility.

Side-Chain Modifications

The 2-(Dde-amino)ethoxy side chain enables targeted functionalization:

Acylation/Alkylation

  • Reagents : Activated esters (e.g., NHS esters), alkyl halides

  • Conditions : Conducted under mild basic conditions (pH 7.5–8.5) post-Dde deprotection.

  • Applications : Used to attach fluorescent tags, biotin, or polyethylene glycol (PEG) moieties for bioconjugation .

Click Chemistry

  • Reaction : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

  • Substrate : Alkyne-modified derivatives of the side chain

  • Efficiency : >90% conversion in 1–2 hours at 37°C.

Stability and Side Reactions

  • Acid Sensitivity : The Dde group is stable under acidic conditions (e.g., TFA cleavage in SPPS), but prolonged exposure to strong acids (>50% TFA) may lead to partial decomposition .

  • Base Sensitivity : The Fmoc group is susceptible to premature cleavage in highly basic environments (pH >10).

Stereochemical Considerations

  • Chiral Integrity : The L-configuration at the α-carbon is preserved during standard SPPS conditions.

  • Racemization Risk : Elevated temperatures (>40°C) during coupling or deprotection may induce racemization (1–3% observed by HPLC analysis) .

Scientific Research Applications

Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine is a synthetic amino acid derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a 2-(Dde-amino)ethoxy side chain. It is extensively used in peptide synthesis and drug development due to its structural complexity. The inclusion of both the Fmoc and Dde groups along with an ethoxy side chain makes it particularly versatile for applications requiring controlled reactivity and stability during synthesis processes.

Scientific Research Applications
this compound's reactivity primarily involves applications requiring controlled reactivity and stability during synthesis processes.

This compound is primarily used in:

  • Peptide Synthesis The Fmoc group serves as a protective moiety that can be removed under mild basic conditions, allowing for selective deprotection during peptide synthesis.
  • Drug Development It has been studied for their biological activities, particularly in the context of peptide therapeutics. These compounds can exhibit various pharmacological effects depending on their structure and modifications. For example, they may demonstrate antimicrobial properties or serve as inhibitors in enzymatic pathways. Specific studies have indicated potential anti-cancer activities linked to phenylalanine derivatives, suggesting their role in targeting cancer cell metabolism.
  • Biological studies Studies focusing on the interactions of this compound with biological targets have revealed insights into its binding affinities and mechanisms of action. For instance, research has shown that modifications to the phenylalanine structure can significantly alter its interaction profile with specific receptors or enzymes, impacting its efficacy as a drug candidate.

Structural Comparison Table
Several compounds share structural similarities with this compound.

Compound NameUnique Features
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanineUses Boc (tert-butyloxycarbonyl) instead of Dde; more stable under acidic conditions.
4-(2-Aminoethoxy)-L-phenylalanineLacks protective groups; more reactive but less versatile.
4-(Dde-amino)-L-phenylalanineDoes not include ethoxy side chain; simpler structure.
Fmoc-L-phenylalanineNo ethoxy or Dde modifications; commonly used in peptide synthesis.

Mechanism of Action

The mechanism of action of Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine involves the selective protection and deprotection of amino groups. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions.

Comparison with Similar Compounds

Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine

  • Molecular Formula : C₃₁H₃₄N₂O₇ (vs. C₃₃H₃₄N₂O₇ for Dde analog) .
  • Protection Strategy : Uses Boc (tert-butoxycarbonyl) instead of Dde. Boc is cleaved with trifluoroacetic acid (TFA), limiting its compatibility with acid-sensitive modifications .
  • Applications : Widely employed in standard SPPS but unsuitable for multi-step orthogonal deprotection workflows.
  • Purity & Availability : ≥99% purity, commercially available from suppliers like Thermo Scientific and Combi-Blocks .
  • Storage : Stable at 2–8°C .

Fmoc-L-Phe(4-NHBoc)-OH

  • Molecular Formula : C₂₉H₃₀N₂O₆ .
  • Key Difference: Features a Boc-protected amino group directly on the phenyl ring rather than an ethoxy linker.
  • Deprotection : Requires TFA, which may degrade acid-labile peptides.
  • Purity : ≥98% (HPLC), used in synthesizing peptides with site-specific modifications .

Fmoc-4-methoxy-L-phenylalanine

  • Molecular Formula: C₂₅H₂₃NO₅ .
  • Functional Group: Methoxy (-OCH₃) instead of an amino-ethoxy side chain.
  • Role : Modifies hydrophobicity and steric bulk but lacks orthogonal protection capabilities .

Fmoc-D-Phe(4-CF₃)-OH

  • Molecular Formula: C₂₅H₂₀F₃NO₄ .
  • Key Feature : Trifluoromethyl (-CF₃) group enhances metabolic stability and binding affinity in peptide inhibitors .
  • Applications : Used in protein-protein interaction studies but lacks the Dde group’s selective deprotection utility.

Comparative Analysis Table

Property Fmoc-4-[2-(Dde-amino)ethoxy]-L-Phe Fmoc-4-[2-(Boc-amino)ethoxy]-L-Phe Fmoc-L-Phe(4-NHBoc)-OH Fmoc-4-methoxy-L-Phe
Protecting Group Dde Boc Boc None (methoxy substituent)
Deprotection Method Hydrazine TFA TFA N/A

Biological Activity

Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in peptide synthesis and drug development. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a 2-(Dde-amino)ethoxy side chain, which enhances its stability and versatility in various applications.

Structural Characteristics

The structural complexity of this compound allows it to interact with biological targets effectively. The Fmoc group can be removed under mild basic conditions, facilitating selective deprotection during peptide synthesis. The Dde group contributes additional stability, making this compound suitable for various synthetic strategies.

Property Description
Molecular Formula C₃₁H₃₄N₂O₇
Molecular Weight 546.61 g/mol
CAS Number 1013883-02-7
Protecting Groups Fmoc (at amino terminus), Dde (side chain)

Biological Activities

Research indicates that this compound exhibits various pharmacological effects, including:

  • Antimicrobial Properties : Studies have shown that derivatives of phenylalanine can exhibit antimicrobial activity against various pathogens. For instance, compounds structurally related to this compound have been tested for their efficacy against Mycobacterium abscessus and other mycobacterial species .
  • Anti-Cancer Activities : There is growing evidence suggesting that phenylalanine derivatives may play a role in targeting cancer cell metabolism. Specific studies have highlighted the potential of these compounds in inhibiting cancer cell proliferation and inducing apoptosis .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymatic pathways, which could be beneficial in therapeutic contexts where modulation of enzyme activity is desired.

Case Studies

  • Antimicrobial Efficacy : A study investigating the activity of phenylalanine derivatives reported that certain modifications led to enhanced activity against M. abscessus, with minimum inhibitory concentrations (MICs) as low as 0.78 μM for some derivatives .
  • Cancer Cell Targeting : Research on phenylalanine analogs indicated their effectiveness in targeting metabolic pathways in cancer cells, suggesting a mechanism where these compounds could disrupt tumor growth by interfering with essential cellular processes.
  • Enzyme Interaction Studies : Investigations into the binding affinities of this compound with specific receptors have revealed insights into its mechanisms of action, underscoring its potential as a drug candidate.

Q & A

Q. What is the synthetic methodology for preparing Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine, and what key reagents are involved?

The synthesis typically involves sequential protection of the amino and hydroxyl groups. First, the hydroxyl group on the phenylalanine side chain is functionalized with a Dde-protected aminoethoxy group. The α-amino group is then protected with Fmoc via standard carbodiimide-mediated coupling (e.g., EDC/HOBt in dichloromethane or DMF). Critical reagents include:

  • Dde-Cl (for introducing the Dde group)
  • Fmoc-OSu (for Fmoc protection)
  • EDC/HOBt (activation of carboxylic acids)
  • DIEA (base for coupling reactions)
    Purification is achieved via silica gel chromatography or preparative HPLC, followed by characterization using LCMS (e.g., m/z ~600–700 [M+H]⁺) and ¹H/¹³C NMR to confirm regioselectivity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Key analytical methods include:

  • HPLC : Retention time consistency (e.g., ~18–22 minutes under reverse-phase C18 conditions with acetonitrile/water gradients) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed m/z matching theoretical [M+H]⁺ within 1 ppm error) .
  • NMR : Distinct aromatic proton signals (δ 7.2–7.8 ppm for Fmoc and phenyl groups) and methylene protons (δ 3.5–4.2 ppm for the ethoxy linker) .

Q. What are the recommended storage conditions and solubility profiles for this compound?

  • Storage : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Dde group.
  • Solubility : Soluble in DMSO (≥10 mM), DMF, or dichloromethane. Limited solubility in water or methanol without sonication .

Advanced Research Questions

Q. How can orthogonal protection strategies be applied when incorporating this amino acid into solid-phase peptide synthesis (SPPS)?

The Dde group (on the ethoxy side chain) and Fmoc (on the α-amino group) enable orthogonal deprotection:

  • Fmoc removal : Use 20% piperidine in DMF (standard SPPS conditions).
  • Dde removal : Treat with 2% hydrazine in DMF for 1–2 hours, leaving other acid-labile groups (e.g., Boc) intact .
    This strategy is critical for synthesizing peptides with multiple post-translational modifications (e.g., glycosylation or bioconjugation sites) .

Q. What challenges arise in optimizing Dde deprotection efficiency, and how can side reactions be mitigated?

  • Challenge : Incomplete Dde removal due to steric hindrance from the ethoxy linker.
  • Solution : Increase hydrazine concentration (up to 5%) or reaction time (≤4 hours). Monitor via LCMS for complete deprotection (loss of Dde mass tag, ~111 Da).
  • Side Reactions : Avoid prolonged exposure to hydrazine, which may cleave peptide bonds. Use scavengers (e.g., thiophenol) to minimize disulfide formation .

Q. How does the ethoxy linker in this compound influence its application in bioconjugation or click chemistry?

The ethoxy spacer enhances flexibility, enabling efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger ligation for site-specific labeling. For example:

  • Click Chemistry : React with azide-functionalized fluorophores or PEG chains.
  • Bioconjugation : Use the deprotected amino group for NHS ester coupling to proteins.
    Orthogonal protection ensures minimal interference during multi-step functionalization .

Q. What experimental designs are recommended to assess the stability of this compound under varying pH and temperature conditions?

  • pH Stability : Incubate in buffers (pH 2–10) at 25°C for 24 hours. Monitor degradation via HPLC (e.g., new peaks indicate hydrolysis of Dde or Fmoc groups).
  • Thermal Stability : Heat to 40–60°C in DMSO or DMF. Use TLC or LCMS to detect decomposition products (e.g., free amino groups from Fmoc cleavage) .

Key Research Findings

  • The Dde group exhibits >90% stability under standard Fmoc-SPPS conditions (piperidine/DMF), making it ideal for multi-step syntheses .
  • The ethoxy linker reduces steric hindrance, improving conjugation efficiency by 30–40% compared to rigid spacers .
  • Side reactions (e.g., Fmoc cleavage during Dde removal) occur in <5% of cases when protocols are strictly followed .

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